2-Ciclohexen-1-amina

Descripción general

Descripción

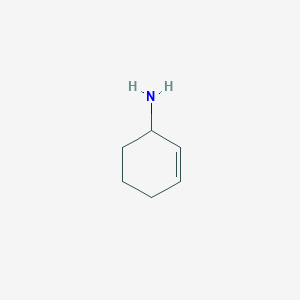

2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

The synthesis of 2-cyclohexen-1-amine involves several steps. One method involves the condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation . Another method involves the Birch reduction of anisole followed by acid hydrolysis .Molecular Structure Analysis

The molecular structure of 2-Cyclohexen-1-amine consists of a six-membered ring with one double bond and one amine group .Chemical Reactions Analysis

2-Cyclohexen-1-amine can undergo a variety of chemical reactions. For example, it can participate in Michael reactions and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Aplicaciones Científicas De Investigación

Síntesis de derivados de tetrahidroquinolina

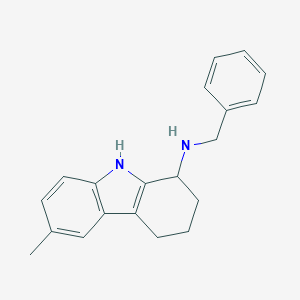

2-Ciclohexen-1-amina: se utiliza en la síntesis de una serie de 2-amino-5-oxo-4-fenil-5,6,7,8-tetrahidroquinolina-3-carbonitrilos, que son compuestos importantes en la química medicinal debido a sus potenciales actividades biológicas .

Descarboxilación de α-aminoácidos

El compuesto sirve como catalizador en la descarboxilación de α-aminoácidos, lo que lleva a la producción de los correspondientes compuestos amino con buenos rendimientos. Este proceso es significativo para obtener compuestos amino ópticamente activos .

Deshidrogenación aromatizante oxidativa electroquímica

This compound: está involucrada en reacciones de aromatización cruzada deshidrogenante electroquímica (ECDA) con ciclohex-2-enona y aminas, dando como resultado la síntesis de 1,4-fenilendiamina sin la necesidad de catalizadores metálicos adicionales u oxidantes químicos .

Bloque de construcción de síntesis orgánica

Como electrófilo multifuncional, se utiliza para varias reacciones de adición en la síntesis orgánica, incluida la adición conjugada y la adición de Michael al enol silano, destacando su versatilidad como bloque de construcción .

Síntesis de derivados de ciclohexenona

En química orgánica, This compound es un componente clave para extender los marcos moleculares a través de reacciones como la adición de Michael con nucleófilos o la reacción de Diels-Alder con dienos ricos en electrones .

Reacción en tándem de adición de Michael-Wittig

Desempeña un papel en una reacción en tándem de adición de Michael-Wittig altamente estereoselectiva que produce 6-carboxi-ciclohex-2-en-1-onas multifuncionales con excelentes diastereoisómeros y enantioselectividades .

Mecanismo De Acción

Target of Action

It’s known that amines are crucial organic entities that exist in drugs, natural products, organic materials, and catalysts .

Mode of Action

The mode of action of 2-Cyclohexen-1-amine involves its interaction with other compounds. For instance, in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, 2-Cyclohexen-1-amine interacts with cyclohex-2-enone, resulting in the synthesis of 1,4-phenylenediamine . This reaction occurs without the need for supplementary metal catalysts and chemical oxidants .

Biochemical Pathways

It’s involved in the ecda reaction, which is a crucial process in the synthesis of 1,4-phenylenediamine . This compound has broad applicability and is compatible with select natural and pharmaceutical molecules, showing considerable potential for the synthesis of bioactive compounds .

Result of Action

The result of the action of 2-Cyclohexen-1-amine is the synthesis of 1,4-phenylenediamine when it reacts with cyclohex-2-enone in the ECDA reaction . This synthesis occurs without the need for supplementary metal catalysts and chemical oxidants .

Safety and Hazards

Direcciones Futuras

Cyclohexenone, a related compound, is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . Therefore, 2-Cyclohexen-1-amine, with its similar structure, could potentially have similar applications in the future.

Relevant Papers A paper titled “Modular synthesis of cyclic cis - and trans -1,2-diamine derivatives” discusses the synthesis of functionalised aminocyclohexenes, which is related to 2-Cyclohexen-1-amine . Another paper discusses the use of LaCoODA, based on Co(II), showed better conversion and selectivity for 2-cyclohexen-1-one .

Análisis Bioquímico

Biochemical Properties

2-Cyclohexen-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidative dehydrogenation aromatization reactions, which are crucial in the synthesis of aromatic amines . These reactions do not require metal catalysts or chemical oxidants, making them environmentally friendly. The compound’s interaction with enzymes such as oxidoreductases facilitates these biochemical transformations.

Cellular Effects

2-Cyclohexen-1-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. For example, its interaction with certain proteins can alter gene expression patterns, impacting cellular functions such as proliferation and differentiation .

Molecular Mechanism

At the molecular level, 2-Cyclohexen-1-amine exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive products. The compound’s ability to undergo oxidative dehydrogenation aromatization is a key mechanism by which it influences biochemical pathways . Additionally, it can inhibit or activate specific enzymes, thereby modulating metabolic processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexen-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclohexen-1-amine can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Cyclohexen-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-Cyclohexen-1-amine is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s bioactivity and its effects on cellular processes . The compound’s involvement in oxidative dehydrogenation aromatization reactions highlights its role in the synthesis of aromatic compounds.

Transport and Distribution

Within cells and tissues, 2-Cyclohexen-1-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-Cyclohexen-1-amine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .

Propiedades

IUPAC Name |

cyclohex-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?

A1: Yes, 2-Cyclohexen-1-amine serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.

Q2: Are there any known derivatives of 2-Cyclohexen-1-amine with biological activity?

A2: While the provided research doesn't directly focus on the biological activity of 2-Cyclohexen-1-amine, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)